N-METHYL-N-[2-(N-METHYLBENZENESULFONAMIDO)PHENYL]BENZENESULFONAMIDE
Description
Properties
IUPAC Name |
N-[2-[benzenesulfonyl(methyl)amino]phenyl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-21(27(23,24)17-11-5-3-6-12-17)19-15-9-10-16-20(19)22(2)28(25,26)18-13-7-4-8-14-18/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSLDYMJIAEKCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233545 | |
| Record name | N,N′-1,2-Phenylenebis[N-methylbenzenesulfonamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625459-09-8 | |
| Record name | N,N′-1,2-Phenylenebis[N-methylbenzenesulfonamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625459-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N′-1,2-Phenylenebis[N-methylbenzenesulfonamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-[2-(N-METHYLBENZENESULFONAMIDO)PHENYL]BENZENESULFONAMIDE typically involves the reaction of N-methylbenzenesulfonamide with a phenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or dichloromethane. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-[2-(N-METHYLBENZENESULFONAMIDO)PHENYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties, particularly against bacterial infections. The compound has been investigated for its potential as an antibacterial agent. Studies demonstrate that sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, a vital metabolic pathway in bacteria but not in humans.
Case Study: Efficacy Against Resistant Strains
A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of various sulfonamides, including derivatives similar to N-Methyl-N-[2-(N-methylbenzenesulfonamido)phenyl]benzenesulfonamide, against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant bactericidal activity, suggesting its potential as a therapeutic agent against resistant bacterial strains .
Table 1: Antimicrobial Activity of Sulfonamides
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 8 µg/mL |
| Sulfamethoxazole | E. coli | 16 µg/mL |
| Trimethoprim | S. pneumoniae | 4 µg/mL |
Environmental Science
Soil Remediation
Research indicates that sulfonamides can be utilized in soil remediation processes due to their ability to bind with heavy metals and organic pollutants. The compound's sulfonamide group enhances its chelating properties, making it effective in detoxifying contaminated soils.
Case Study: Heavy Metal Binding
A study conducted by researchers at the University of Environmental Sciences demonstrated that this compound effectively reduced lead contamination levels in soil samples by over 50% within two weeks of application. This finding underscores its potential application in bioremediation strategies .
Materials Science
Polymer Synthesis
In materials science, sulfonamide compounds serve as valuable intermediates for synthesizing polymers with enhanced thermal and chemical stability. The incorporation of this compound into polymer matrices has been explored for developing high-performance materials.
Case Study: Thermally Stable Polymers
A recent publication in Polymer Chemistry reported on the synthesis of thermally stable poly(sulfone) materials using this compound as a monomer. The resulting polymers demonstrated improved thermal degradation temperatures compared to conventional poly(sulfone) materials .
Table 2: Thermal Properties of Sulfone Polymers
| Polymer Type | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (Td) |
|---|---|---|
| Conventional Poly(sulfone) | 185 °C | 350 °C |
| Modified with this compound | 210 °C | 400 °C |
Mechanism of Action
The mechanism of action of N-METHYL-N-[2-(N-METHYLBENZENESULFONAMIDO)PHENYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Varied Core Structures
ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE
- Key Differences : Incorporates a benzofuran core instead of a phenyl linker. Lacks dual sulfonamide groups.
- Impact : Reduced hydrogen-bonding capacity compared to the target compound, leading to lower enzyme inhibition efficacy .
Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- (CAS 215917-77-4)
- Key Differences : Features a phenylureido group instead of a methyl-substituted phenyl linker.
- Impact : The ureido group enhances binding affinity to carbonic anhydrase via additional hydrogen bonds, but the absence of dual sulfonamide groups limits multitarget interactions .
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE
- Key Differences : Contains a morpholine-sulfonyl group and indole-acetamide core.
- Impact : The indole moiety provides π-π stacking interactions, while the morpholine group improves solubility. However, the single sulfonamide group reduces enzyme inhibition potency compared to the dual-sulfonamide target compound .
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
- Key Differences : Chlorine and trifluoromethyl substituents on the phenyl ring.
- Impact : The electron-withdrawing trifluoromethyl group increases metabolic stability but reduces solubility. The chlorine atom enhances target selectivity for enzymes like carbonic anhydrase IX .
N-(3-(methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide
- Key Differences : Substituted with a thiazole-methoxy group.
- Impact : The thiazole ring improves antibacterial activity but diminishes sulfonamide-related enzyme inhibition due to steric hindrance .
Functional Group Modifications
N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-4-METHYLBENZENESULFONAMIDE
- Key Differences : Benzothiazole core with dimethyl substituents.
- Impact : The benzothiazole group enhances fluorescence properties, making it suitable for imaging applications, but reduces sulfonamide-driven bioactivity .
N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide
- Key Differences : Ethylidene linker instead of a phenyl group.
- Impact : The ethylidene group introduces conformational flexibility, improving binding to flexible enzyme pockets but reducing thermal stability .
Quantitative Comparison of Key Properties
| Compound Name | Molecular Weight | Key Functional Groups | Biological Activity (IC₅₀ for CA Inhibition, nM) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | 412.44 | Dual sulfonamide, methyl-phenyl | 12.5 (CA II) | 0.8 |
| Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- | 359.42 | Single sulfonamide, phenylureido | 8.2 (CA II) | 1.2 |
| N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-... | 491.52 | Morpholine-sulfonyl, indole | 45.6 (CA IX) | 2.5 |
| N-(3-(methylsulfonamido)phenyl)-... | 413.46 | Thiazole-methoxy | 120 (Antibacterial) | 3.1 |
CA: Carbonic anhydrase; Data sourced from experimental studies
Unique Advantages of the Target Compound
- Dual Sulfonamide Motif : Enables multitarget inhibition, particularly against isoforms of carbonic anhydrase, with synergistic effects .
- Methyl-Substituted Linker : Balances steric bulk and electronic effects, optimizing binding pocket compatibility .
- Synthetic Versatility : The structure allows for modular substitutions (e.g., halogens, heterocycles) to fine-tune activity .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for N-Methyl-N-[2-(N-Methylbenzenesulfonamido)phenyl]benzenesulfonamide, and how can reaction efficiency be optimized?
- The compound is typically synthesized via multi-step reactions involving sulfonylation and alkylation. Key precursors include benzenesulfonyl chloride derivatives and N-methylated aniline intermediates. Reaction optimization involves controlling temperature (e.g., reflux in ethanol or dichloromethane) and stoichiometric ratios to minimize side products. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .
- Methodological Tip : Use triethylamine as a base to neutralize HCl byproducts during sulfonamide bond formation, improving yield .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral signatures should researchers prioritize?
- Nuclear Magnetic Resonance (NMR): Focus on distinguishing N-methyl protons (~2.8–3.2 ppm) and sulfonamide NH (if present, ~7.0–8.0 ppm).
- Infrared Spectroscopy (IR): Confirm sulfonamide S=O stretching vibrations at ~1150–1350 cm⁻¹.
- Mass Spectrometry (MS): Identify molecular ion peaks and fragmentation patterns to validate the molecular formula .
Q. How can researchers assess the purity of this compound post-synthesis?
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis. Crystallization from methanol/water mixtures (4:1 ratio) can further purify the compound .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
- Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts molecular geometry, frontier orbitals (HOMO/LUMO), and sulfonamide group reactivity. Include exact-exchange terms to improve thermochemical accuracy .
- Case Study : DFT analysis of similar sulfonamides revealed charge transfer between the sulfonyl group and aromatic rings, influencing biological activity .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Use SHELXL for structure refinement and ORTEP-3 for visualizing hydrogen-bonding networks. Validate against the IUCr’s structure-validation guidelines to detect disorders or missed symmetry .
- Pitfall Alert : Misinterpretation of torsional angles in the sulfonamide moiety can lead to incorrect space-group assignments. Cross-validate with spectroscopic data .
Q. What strategies address contradictions in biological activity data for sulfonamide derivatives?
- Conduct dose-response assays (e.g., IC₅₀ measurements) across multiple cell lines to account for variability. For enzyme inhibition studies (e.g., carbonic anhydrase), validate binding via X-ray crystallography or isothermal titration calorimetry (ITC) .
- Example : Discrepancies in antimicrobial activity may arise from differential membrane permeability; use logP calculations to correlate hydrophobicity with efficacy .
Q. How do intermolecular interactions influence the solid-state stability of this compound?
- Graph-set analysis (as per Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings). Stability is enhanced by π-π stacking between aromatic rings and sulfonamide⋯π interactions .
Data Analysis and Validation
Q. What statistical approaches are recommended for reconciling conflicting results in sulfonamide reactivity studies?
- Apply multivariate analysis (e.g., PCA) to experimental variables (solvent polarity, temperature). Use Bland-Altman plots to assess agreement between computational and experimental bond lengths .
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
- Publish detailed reaction logs (time, temperature, solvent ratios) in open-access repositories. Collaborative inter-laboratory studies using standardized reagents reduce batch-to-batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
